

Structure-Activity Relationship & Analog Design: Angiotensin (3-7)[1]

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Angiotensin I/II (3-7)

CAS No.: 122483-84-5

Cat. No.: B040271

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Executive Summary

Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) represents a bioactive metabolic fragment of the Renin-Angiotensin System (RAS). Often overshadowed by Angiotensin II and Angiotensin (1-7), this pentapeptide has emerged as a distinct modulator of cognitive function and renal transport, primarily through the AT4 receptor (Insulin-Regulated Amino peptidase, IRAP).

This technical guide analyzes the structure-activity relationship (SAR) of Angiotensin (3-7), contrasts its performance with parent peptides (Ang IV, Ang 1-7), and evaluates synthetic analog strategies designed to overcome its inherent metabolic instability.

The Angiotensin (3-7) Profile

Angiotensin (3-7) is formed via the degradation of Angiotensin II (by Aminopeptidase A and N) or Angiotensin (1-7) (by ACE).[1] Its physiological role acts as a bridge between the classic pressor pathways and the cognitive/protective pathways.

Physiochemical Characteristics[2][3][4][5][6]

- Sequence: Val-Tyr-Ile-His-Pro[2][7][8][9]
- Molecular Weight: 627.7 g/mol
- Primary Receptor: AT4 Receptor (IRAP) / Low affinity for AT1/AT2.

- Key Activity: Facilitation of memory consolidation (hippocampal LTP), regulation of sodium transport in proximal tubules.
- Limitation: Extremely short half-life (<1 min in plasma) due to rapid N-terminal degradation.

Structure-Activity Relationship (SAR) Analysis

The bioactivity of Ang (3-7) relies on a specific pharmacophore that overlaps significantly with Angiotensin IV (3-8).

Residue-by-Residue Analysis

Position	Residue	Function & SAR Criticality	Modification Strategy
1 (N-term)	Valine	Critical for AT4 Binding. The free amine and hydrophobic side chain are essential for IRAP active site recognition.	Stabilization Site: Substitution with Norleucine (Nle) prevents aminopeptidase degradation while maintaining hydrophobicity.
2	Tyrosine	Binding Affinity. The aromatic ring participates in pi-stacking interactions within the receptor pocket.	Constraint: Methylation (O-Me-Tyr) often reduces affinity; maintenance of the hydroxyl group is usually preferred.
3	Isoleucine	Structural Spacing. Provides hydrophobic bulk to orient the histidine.	Backbone: N-methylation here can improve proteolytic stability but may alter conformation.
4	Histidine	Catalytic Interaction. The imidazole ring is crucial for the biological "message," likely interacting with zinc ions in metallopeptidases (like IRAP).	Substitution: Replacement with non-aromatic residues abolishes activity.
5 (C-term)	Proline	Conformational Lock. Induces a turn structure essential for receptor fit.	Amidation: C-terminal amidation () can protect against carboxypeptidases.

Comparative Performance: Native vs. Analogs

The following table compares the native Ang (3-7) peptide against its parent Ang IV and stabilized synthetic analogs used in research.

Table 1: Comparative Pharmacological Profile

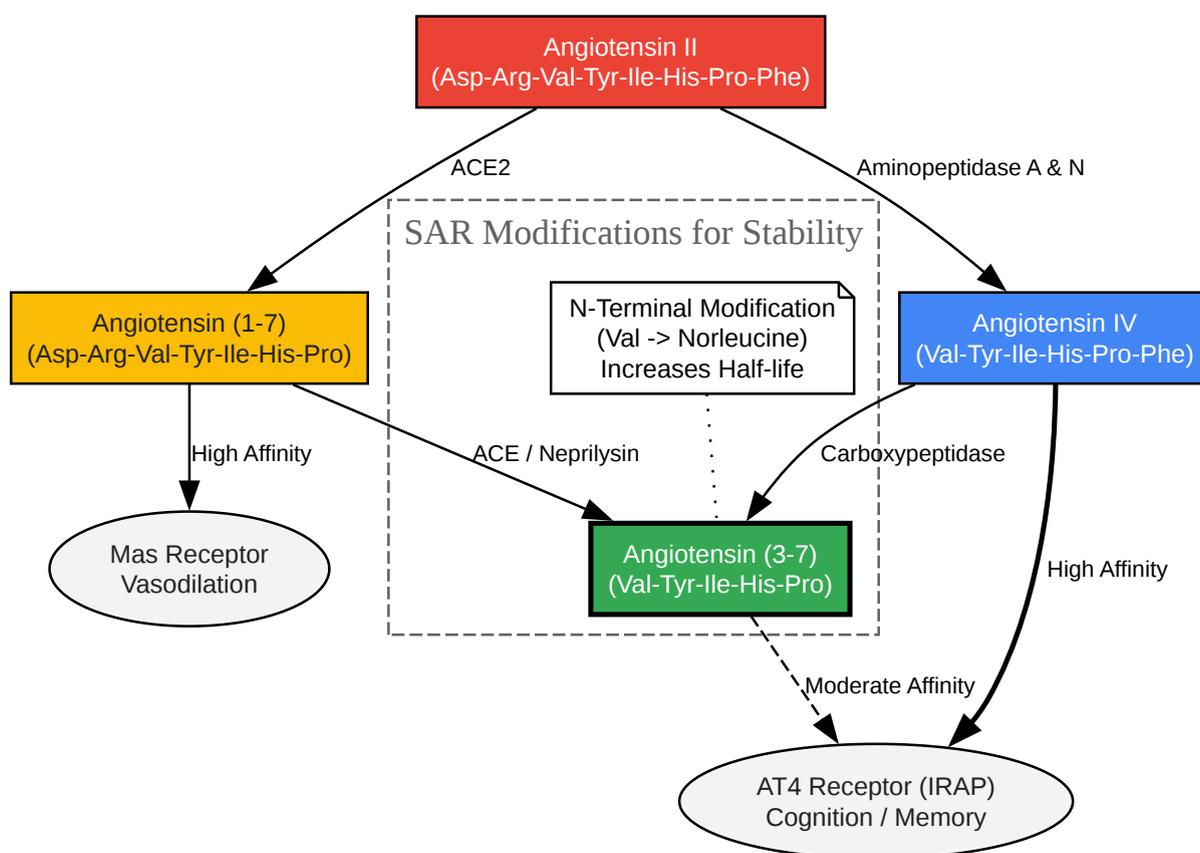
Feature	Angiotensin (3-7) (Native)	Angiotensin IV (Parent)	Nle ¹ -Angiotensin IV (Stabilized Analog)	Angiotensin (1-7) (Mas Agonist)
Sequence	Val-Tyr-Ile-His-Pro	Val-Tyr-Ile-His-Pro-Phe	Nle-Tyr-Ile-His-Pro-Phe	Asp-Arg-Val-Tyr-Ile-His-Pro
AT4 Affinity (K _i)	Moderate (>10 nM)	High (<1 nM)	High (<1 nM)	Low / Negligible
Metabolic Half-life	< 0.5 min	~0.5 - 1 min	> 15 min	~0.5 min
BBB Penetration	Poor	Poor	Enhanced (due to lipophilicity)	Poor
Primary Effect	Memory/Renal Transport	Memory/Vasodilation	Potent Cognitive Enhancer	Vasodilation/Anti-fibrotic
Experimental Use	Metabolite tracking	Standard AT4 agonist	In vivo behavioral studies	Mas receptor standard

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Expert Insight: While Ang (3-7) retains activity, Ang IV is generally the preferred reagent for AT4 receptor studies due to higher affinity. However, for in vivo cognitive studies, Nle-substituted analogs (like Nle¹-Ang IV) are superior because they resist the aminopeptidases that rapidly destroy the native Val-Tyr N-terminus.

Visualizing the Pathway & SAR

Figure 1: Angiotensin (3-7) Formation and SAR Logic



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Caption: Metabolic cascade generating Angiotensin (3-7) and its interaction with the AT4 receptor relative to Ang IV.

Experimental Protocols

To validate the activity of Ang (3-7) analogs, the following standardized protocols are recommended.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Ang (3-7) Analogs

- Objective: Synthesize high-purity (>95%) analogs for biological testing.
- Scale: 0.1 mmol.
- Resin: Wang resin (for C-terminal acid) or Rink Amide resin (for C-terminal amide).
- Loading: Swell resin in DMF (30 min). Couple C-terminal Proline (Fmoc-Pro-OH) using HBTU/DIEA (1:1:2 eq).
- Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc group.
- Coupling Cycles: Sequentially couple Fmoc-His(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, and Fmoc-Val-OH (or Fmoc-Nle-OH for analogs).
 - Check: Perform Kaiser test after each coupling to ensure completeness.
- Cleavage: Incubate resin in TFA/Triisopropylsilane/Water (95:2.5:2.5) for 3 hours.
- Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC (C18 column, Acetonitrile/Water gradient).
- Validation: Confirm mass via ESI-MS (Expected [M+H]⁺ for Val-Tyr-Ile-His-Pro: ~628.7 Da).

Protocol B: Radioligand Binding Assay (AT4 Receptor)

- Objective: Determine the Binding Affinity () of Ang (3-7) analogs.
- Tissue Source: Bovine adrenal membranes or HEK-293 cells stably transfected with IRAP (AT4).

- Preparation: Homogenize tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membranes.
- Incubation:
 - Radioligand: 0.5 nM [¹²⁵I]-Angiotensin IV.
 - Competitor: Serial dilutions (10⁻⁶ M to 10⁻¹⁰ M) of Ang (3-7) or Analog.
 - Non-specific Binding: Define using 10⁻⁶ M unlabeled Ang IV.
- Reaction: Incubate at 37°C for 60 minutes.
- Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
- Analysis: Count radioactivity (Gamma counter). Plot % bound vs. log[concentration] to calculate K_d and derive B_{max} using the Cheng-Prusoff equation.

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- To cite this document: BenchChem. [Structure-Activity Relationship & Analog Design: Angiotensin (3-7)[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b040271#structure-activity-relationship-of-angiotensin-3-7-analogs>]

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